Methanesulfonylethyne

Organic Synthesis Conjugate Addition Reactivity

Methanesulfonylethyne (CAS 20526-31-2), also known as (methylsulfonyl)acetylene, is a small organosulfur building block with the molecular formula C3H4O2S and a molecular weight of 104.13 Da. It is characterized by a terminal alkyne directly bonded to a methylsulfonyl group.

Molecular Formula C3H4O2S
Molecular Weight 104.12
CAS No. 20526-31-2
Cat. No. B2397833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonylethyne
CAS20526-31-2
Molecular FormulaC3H4O2S
Molecular Weight104.12
Structural Identifiers
SMILESCS(=O)(=O)C#C
InChIInChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3
InChIKeyIZWZWYRYNFFHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfonylethyne (CAS 20526-31-2): Baseline Identity and Core Properties


Methanesulfonylethyne (CAS 20526-31-2), also known as (methylsulfonyl)acetylene, is a small organosulfur building block with the molecular formula C3H4O2S and a molecular weight of 104.13 Da . It is characterized by a terminal alkyne directly bonded to a methylsulfonyl group. The electron-withdrawing nature of the sulfonyl moiety polarizes the adjacent triple bond, rendering the terminal carbon electron-deficient and establishing the compound's primary role as a potent electrophilic alkyne synthon [1].

Electrophilic alkyne synthon

Terminal alkyne activated by electron-withdrawing methanesulfonyl group for conjugate additions and cycloadditions.

Regioselective thiol-yne click reagent

Enables Z/E stereocontrol in vinyl sulfide synthesis; reported high deuteration fidelity with deuterated analog.

Alkynylating agent via anti-Michael addition

Undergoes addition–elimination with organolithium or radical species, delivering alkynylated products with sulfinate cleavage.

Why In-Class Substitution of Methanesulfonylethyne (20526-31-2) Carries Significant Functional Risk


A generic substitution with another terminal alkyne or sulfonyl-activated alkene (e.g., methyl vinyl sulfone) is likely to fail due to fundamental differences in reaction mechanisms and regioselectivity. The acetylenic sulfone framework is reported to be more reactive toward conjugate additions than analogous vinyl sulfones [1]. Furthermore, the specific electronic and steric profile of the methanesulfonyl group dictates the outcome of key transformations, such as the ability to achieve high Z/E stereocontrol in thiol-yne reactions or to act as an alkynylating agent via an anti-Michael addition pathway [2]. These divergent reactivities preclude simple interchange without significant process re-optimization and potential failure to achieve the desired molecular architecture.

Target Methanesulfonylethyne
Substitute risk Replacement with vinyl sulfone or generic terminal alkyne may alter reaction kinetics and regiochemical outcome due to significantly different electrophilic reactivity.
Target Methanesulfonyl-activated alkyne
Substitute risk Other sulfonyl or alkene motifs cannot reproduce the Z/E stereocontrol or anti-Michael pathway; process re-optimization likely required.

Methanesulfonylethyne (20526-31-2) Procurement Evidence: Differentiated Reactivity vs. Closest Analogs


Class-Level Evidence: Superior Reactivity of Acetylenic Sulfones over Vinyl Sulfones

A review of acetylenic and allenic sulfone chemistry states that acetylenic sulfones are more reactive than analogous vinyl sulfones toward conjugate additions [1]. While this is a class-level inference lacking specific quantitative rate constants for methanesulfonylethyne versus methyl vinyl sulfone under identical conditions, it establishes a critical, verifiable differentiation in reactivity that informs synthetic route planning and underscores why the alkyne cannot be simply replaced by an alkene. Direct comparative kinetic data between Methanesulfonylethyne (CAS 20526-31-2) and methyl vinyl sulfone (CAS 3680-02-2) is not available in permitted, high-quality sources.

Reactivity vs. vinyl sulfone
Class-level inference
Reported as more reactive toward conjugate additions than analogous vinyl sulfones (qualitative).
Supports selection when higher electrophilic reactivity is required.
Quantitative rate constants not available in source; verify under target conditions.
Organic Synthesis Conjugate Addition Reactivity

Core Differentiator: Identity Verification via Structural and Physical Properties

The primary verifiable differentiation for Methanesulfonylethyne (CAS 20526-31-2) from close analogs lies in its unique chemical identifiers and predicted physicochemical properties. Its molecular formula is C3H4O2S with a molecular weight of 104.13 Da . Predicted data for the compound includes a density of 1.3±0.1 g/cm³ and a boiling point of 166.1±23.0 °C at 760 mmHg . These values distinguish it from analogs like methyl vinyl sulfone (CAS 3680-02-2), which has a molecular weight of 106.14 Da, a reported density of 1.212 g/mL at 25°C, and a boiling point of 115-117 °C at 19 mmHg . This evidence confirms that procurement and quality control processes must rely on these specific identifiers to ensure the correct compound is obtained, as substitution with a close analog would result in a different physical and chemical entity.

Identity vs. methyl vinyl sulfone
Head-to-head
MW: 104.13 vs 106.14 Da · Δ 2.01 Da
Density (pred): 1.3 vs 1.212 g/cm³
BP (pred): 166.1 vs 115–117 °C (19 mmHg)
Definitive identity check ensures correct procurement; physical constants avoid mix-up with structural analogs.
Predicted vs. experimental data; confirm identity with lot-specific COA.
Analytical Chemistry Quality Control Compound Identification

Validated Application Scenarios for Methanesulfonylethyne (CAS 20526-31-2) in Research and Development


Stereoselective Synthesis of Vinyl Sulfides via Thiol-Yne Click Chemistry

Methanesulfonylethyne is employed as an ideal thiol-yne reagent for the regioselective synthesis of (Z)- and (E)-type vinyl sulfides [1]. Its utility in this application is directly tied to its identity as an acetylenic sulfone, which provides the necessary electrophilic alkyne for the reaction, as established in Section 2 [1]. The deuterated analog has been shown to provide products with >99% deuterium content, demonstrating the high fidelity of the transformation enabled by this specific structural motif [1].

Alkynylation Reagent for C-C Bond Formation via Anti-Michael Addition

This compound can serve as an alkynylating agent, where it undergoes an 'anti-Michael' addition with organolithium or radical species, followed by elimination of a sulfinate group [2]. This application is a direct consequence of the unique reactivity of the ethynyl sulfone framework, which differentiates it from other alkynes or activated alkenes and justifies its specific use in complex molecule synthesis [2].

Key Building Block in Cycloaddition Reactions

Methanesulfonylethyne is a foundational building block in cycloaddition chemistry, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to form 1,2,3-triazoles [2]. Its electron-deficient nature, a class-level characteristic of acetylenic sulfones [2], makes it a suitable dipolarophile for these reactions, enabling the efficient construction of heterocyclic libraries for pharmaceutical and agrochemical research.

Application
Selection Property
Validation Focus
Stereoselective vinyl sulfide synthesis via thiol-yne click
Electrophilic alkyne synthon identity
Regioselectivity and Z/E stereocontrol; deuteration fidelity with labeled analog
Alkynylation via anti-Michael addition–elimination
Unique anti-Michael reactivity of ethynyl sulfone
Alkynylation fidelity with organolithium/radical species; sulfinate elimination efficiency
Triazole library construction via CuAAC cycloaddition
Electron-deficient dipolarophile for click reactions
Cycloaddition reactivity and triazole regioisomer formation
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